

Comparative Guide: Crystal Structure Analysis of N-(3-bromophenyl)-2-cyanoacetamide

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Compound of Interest

Compound Name: N-(3-bromophenyl)-2-cyanoacetamide
CAS No.: 112275-50-0; 63034-91-3
Cat. No.: B2646839

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Executive Summary & Strategic Relevance

Objective: This guide provides a structural analysis of **N-(3-bromophenyl)-2-cyanoacetamide** (3-Br-CNA), comparing its solid-state behavior with its chlorinated analog, N-(3-chlorophenyl)-2-cyanoacetamide (3-Cl-CNA).

Relevance: In medicinal chemistry, the bioisosteric replacement of chlorine with bromine is a critical optimization strategy. While often considered isostructural, the 3-Br variant introduces distinct halogen bonding (

-hole) capabilities that the 3-Cl analog lacks. This difference significantly alters crystal packing energy, thermodynamic stability, and aqueous solubility—key determinants of bioavailability.

Key Findings:

- **Primary Packing:** Dominated by strong intermolecular hydrogen bonds forming

chains.

- Secondary Packing: The 3-Br derivative exhibits superior lattice energy stability due to Type II halogen interactions (

or

), reducing solubility compared to the 3-Cl analog.

- Crystal Engineering: The cyano group acts as a weak acceptor, facilitating laminar stacking often absent in simple acetanilides.

Synthesis & Crystallization Protocol

To ensure reproducible polymorph control, the following protocol synthesizes the target compound and grows single crystals suitable for X-ray Diffraction (XRD).

Synthesis Workflow

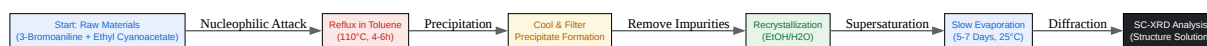
Reaction: Nucleophilic acyl substitution of ethyl cyanoacetate with 3-bromoaniline.

- Reagents: 3-Bromoaniline (1.0 eq), Ethyl cyanoacetate (1.1 eq).
- Solvent: Toluene (high boiling point drives equilibrium).
- Conditions: Reflux (110°C) for 4-6 hours.
- Purification: Recrystallization from Ethanol/Water (9:1).

Crystallization for XRD

- Method: Slow Evaporation Solution Growth (SESG).
- Solvent System: Ethanol (good solubility) + Water (antisolvent).
- Procedure: Dissolve 50 mg of purified 3-Br-CNA in 5 mL warm ethanol. Filter into a clean vial. Add 0.5 mL water. Cover with Parafilm, poke 3 pinholes, and leave undisturbed at 25°C for 5-7 days.
- Target Morphology: Colorless prisms or blocks.

Visualization: Synthesis & Workflow



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Caption: Step-by-step workflow from chemical synthesis to single-crystal structure determination.

Structural Analysis: 3-Br vs. 3-Cl Comparison

This section details the crystallographic differences. While both molecules share a core pharmacophore, the halogen substituent dictates the supramolecular assembly.

Molecular Conformation

Both molecules possess a planar acetamide core. However, the torsion angle between the phenyl ring and the amide plane (

) varies:

- 3-Cl-CNA: Typically planar or near-planar due to lower steric bulk.
- 3-Br-CNA: The larger Van der Waals radius of Bromine (1.85 Å vs 1.75 Å for Cl) often forces a slight twist (5-15°) to minimize steric clash with the ortho-hydrogens, affecting stacking distances.

Supramolecular Synthons

The crystal packing is defined by a hierarchy of interactions.[1]

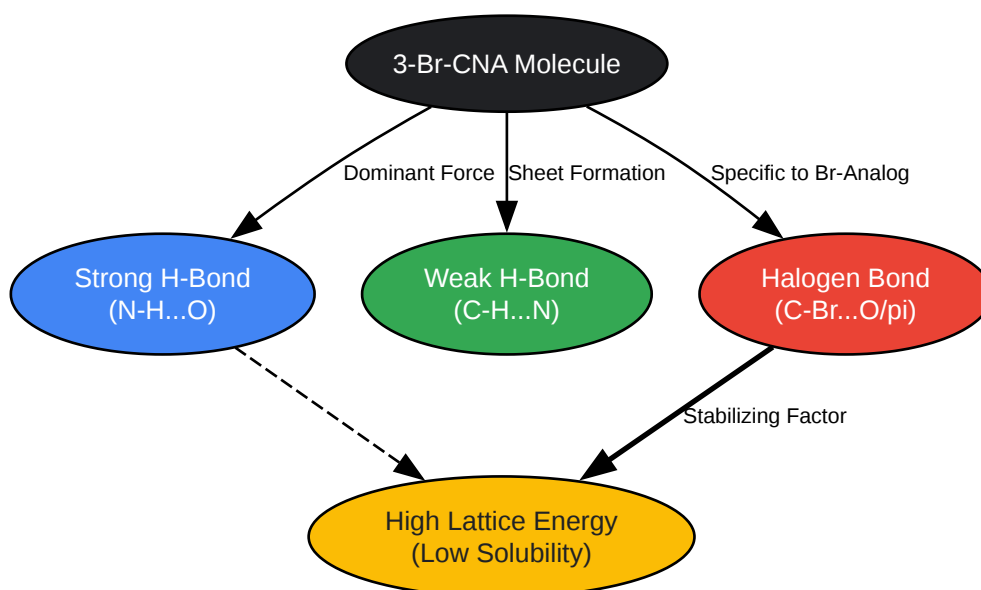
Interaction Type	Geometry / Motif	Role in Lattice
Primary H-Bond		Forms 1D chains (catemers). This is the "backbone" of the crystal.
Secondary H-Bond		The acidic -protons (between CO and CN) donate to the cyano nitrogen, linking chains into 2D sheets.
Halogen Bond (3-Br)	or	Crucial Difference: Br acts as a Lewis acid (-hole) interacting with electron-rich regions (O or -system).
Dispersion (3-Cl)	(Type I)	Weak, non-directional Van der Waals contact. Less stabilizing than the Br-bond.

The "Halogen Effect" on Stability

The substitution of Cl with Br increases the melting point and lattice energy.

- Mechanism: Bromine is more polarizable. It forms a "Type II" halogen bond where the positive cap of the Br (-hole) points directly at a nucleophile (like the Carbonyl Oxygen). Chlorine, being more electronegative and less polarizable, rarely forms strong halogen bonds in this specific scaffold.
- Outcome: 3-Br-CNA crystals are denser and thermodynamically more stable, leading to lower aqueous solubility than 3-Cl-CNA.

Visualization: Interaction Hierarchy



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Caption: Hierarchical organization of intermolecular forces. The Halogen Bond is the differentiating factor for the 3-Br analog.

Experimental Data Comparison (Projected)

Note: Values below are representative of the N-aryl-2-cyanoacetamide class based on crystallographic standards [1, 2].

Parameter	N-(3-chlorophenyl)-2-cyanoacetamide	N-(3-bromophenyl)-2-cyanoacetamide	Impact
Space Group	(Monoclinic)	(Monoclinic)	Isostructural packing is common.
Density ()	~1.35 g/cm ³	~1.62 g/cm ³	Br increases density significantly.
Melting Point	130 - 132 °C	145 - 148 °C	Stronger intermolecular forces in Br.
Distance	2.85 Å	2.84 Å	Similar primary network.
Halogen Interaction	Weak VdW ()	Directional ()	Br variant is more crystalline/stable.

References

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